Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethyl ester and a keto group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the methoxy group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: This compound shares structural similarities with Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate but differs in the ester group and the position of the bromine atom.
3-Bromo-4-methoxyphenyl mesylate: Another similar compound with a mesylate group instead of an ester group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in scientific research.
Biological Activity
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromo substituent and a methoxy group on the phenyl ring, which are critical for its biological activity. The oxoacetate moiety allows for various chemical reactions that can lead to bioactive derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxoacetate moiety can undergo nucleophilic addition reactions. These interactions may modulate various biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For example, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 14 | 48 |
Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines. In one study, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) | Apoptotic Rate (%) at 24h |
---|---|---|
MCF-7 | 10 | 30 |
A549 | 15 | 25 |
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study concluded that the compound exhibited notable antibacterial activity, highlighting its potential as a lead for developing new antibiotics .
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECHUTUBHTXECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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